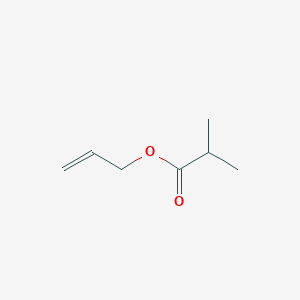

Allyl isobutyrate

Overview

Description

Allyl isobutyrate (CAS 5137-15-3) is an organic ester formed by the esterification of isobutyric acid with allyl alcohol. It is characterized by a fruity, pineapple-like aroma, making it valuable in flavor and fragrance industries . Structurally, it consists of an allyl group (C₃H₅) bonded to the isobutyrate moiety (C₄H₇O₂), which contributes to its volatility and solubility in organic solvents .

Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl isobutyrate is typically synthesized through the esterification reaction between allyl alcohol and isobutyric acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

CH2=CHCH2OH+CH3CH2COOH→CH2=CHCH2OCOCH2CH3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of allyl isobutyric acid.

Reduction: Formation of allyl isobutanol.

Substitution: Formation of allyl isobutyramide.

Scientific Research Applications

Food Industry Applications

Flavoring Agent:

Allyl isobutyrate is primarily used as a flavoring agent in food products due to its fruity scent. It is recognized for enhancing the sensory profile of various food items, including baked goods and confectioneries. Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated its safety for use in food products, confirming that it meets safety standards for consumption .

Aroma Compound:

The compound's pleasant aroma makes it valuable in the fragrance industry as well. It is often incorporated into perfumes and scented products to impart a fruity note.

Pharmaceutical Applications

Potential Antimicrobial Properties:

Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Drug Delivery Systems:

The compound has been explored for use in drug delivery systems due to its ability to form stable emulsions. Its properties can enhance the bioavailability of drugs when used as a carrier or excipient .

Polymer Chemistry

Synthesis of Polymers:

this compound serves as a monomer in the synthesis of various polymers through processes such as free radical polymerization and controlled/living radical polymerization (CRP). Its reactivity allows for the production of polymers with tailored properties suitable for specific applications .

Applications in Coatings and Adhesives:

Polymers derived from this compound are utilized in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors. This makes them ideal for use in industrial applications where durability is critical.

Case Studies

Mechanism of Action

The mechanism of action of allyl isobutyrate involves its interaction with specific molecular targets, primarily through its ester functional group. The compound can undergo hydrolysis to release allyl alcohol and isobutyric acid, which can then participate in various biochemical pathways. The ester group can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Allyl isobutyrate shares functional similarities with other esters but differs in structure, odor profile, and metabolic pathways. Below is a comparative analysis:

Comparison with Other Allyl Esters

Key Findings :

- Allyl acetate is more toxic due to its rapid conversion to acrolein, a potent irritant, whereas this compound’s metabolism produces less toxic byproducts .

- Allyl hexanoate and cyclohexanepropionate are preferred in perfumery for their stability and complex odor profiles .

Comparison with Isobutyrate Esters

Key Findings :

- Ethyl isobutyrate is more volatile but less stable in acidic environments compared to this compound .

- Isobutyl isobutyrate has higher permissible exposure limits (PAC-1: 23 mg/m³) due to lower toxicity .

Olfactory Performance in Blends

This compound’s odor intensity is moderate compared to similar compounds (Table 4, ):

- Ligustral: 0.57% area (green, floral notes).

- Allyl Hexanoate: 0.74% area (apple-like freshness).

- This compound: Contributes <0.5% area in gourmand blends but is critical for fruity top notes.

Biological Activity

Allyl isobutyrate (C7H12O2) is an allylic ester derived from isobutyric acid and allyl alcohol. It is recognized for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C7H12O2

- Molecular Weight : 128.17 g/mol

- CAS Number : 85071-20-1

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.3% |

| Candida albicans | 0.4% |

These findings suggest that this compound may serve as a potential natural preservative in food products due to its ability to inhibit microbial growth, thereby extending shelf life and ensuring safety .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound in various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms.

- Apoptosis Induction : this compound triggers apoptosis in cancer cells by activating the caspase cascade and altering the expression of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which inhibits proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can damage cellular components.

Case Study Data

A study involving human colon cancer cells (HCT-116) demonstrated that treatment with this compound resulted in:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 µM | 100 | 5 |

| 50 µM | 75 | 25 |

| 100 µM | 50 | 50 |

These results indicate a dose-dependent effect on cell viability and apoptosis induction, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

In Vitro Findings

In a study using lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| This compound (100 µM) | 250 | 150 |

This reduction in cytokine production suggests that this compound may be beneficial in managing inflammatory diseases .

Q & A

Q. Basic: How can researchers reliably determine the identity and purity of allyl isobutyrate in synthetic samples?

Methodological Answer:

To confirm identity and purity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data (e.g., NIST Chemistry WebBook) to verify structural features like the allyl group (-CH-CH=CH) and isobutyrate ester moiety .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Match retention times and fragmentation patterns with authenticated standards. The molecular ion peak at m/z 128 (CHO) and characteristic fragments (e.g., m/z 71 for the isobutyryl ion) are diagnostic .

- Purity Assessment : Quantify impurities via GC with flame ionization detection (FID) or HPLC with UV detection. For new compounds, elemental analysis (C, H, O) is required to confirm >95% purity .

Q. Advanced: What experimental strategies optimize the synthesis of this compound while minimizing side reactions?

Methodological Answer:

Key considerations include:

- Catalytic Selection : Use acid catalysts (e.g., sulfuric acid) for esterification between allyl alcohol and isobutyric acid. Alternatively, enzymatic catalysis (lipases) under mild conditions reduces unwanted polymerization of the allyl group .

- Reaction Monitoring : Employ in-situ FTIR to track the disappearance of the carboxylic acid peak (~1700 cm) and emergence of the ester C=O stretch (~1740 cm) .

- Byproduct Mitigation : Control temperature (<100°C) to prevent allyl group isomerization. Use inert atmospheres (N) to avoid oxidation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to limit inhalation exposure, as the compound may cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile) and safety goggles. Avoid ignition sources due to flammability (flash point ~40°C) .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers (e.g., peroxides) and bases to prevent decomposition .

Q. Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare spectra across multiple databases (e.g., NIST, Reaxys) and replicate measurements using calibrated instruments .

- Isotopic Labeling : Use deuterated solvents in NMR to confirm peak assignments. For GC-MS discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric interferences .

- Literature Audit : Prioritize data from peer-reviewed journals over vendor catalogs, which may lack experimental details .

Q. Basic: What are the primary applications of this compound in flavor and fragrance research?

Methodological Answer:

- Flavor Chemistry : Acts as a fruity/ethereal aroma agent (FEMA #2032). Quantify its threshold concentration in food matrices using GC-olfactometry or sensory panels .

- Fragrance Formulation : Study its volatility and stability in perfumes via headspace analysis. Optimize delivery systems (e.g., microencapsulation) to prolong scent retention .

Q. Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry : Use Gaussian or ORCA to calculate dipole moments, polarizability, and electrostatic potential surfaces. Compare with experimental data (e.g., logP from HPLC) .

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like ethanol or hexane to guide formulation studies .

- Toxicity Prediction : Apply QSAR models (e.g., EPA’s TEST) to estimate acute toxicity, supplementing with in vitro assays (e.g., Ames test) .

Q. Basic: What spectroscopic techniques are most effective for quantifying this compound degradation products?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance at 210–230 nm for conjugated dienes formed via oxidation .

- FTIR : Track carbonyl peak shifts indicative of ester hydrolysis (e.g., broadening at ~1740 cm) .

- LC-MS/MS : Identify polar degradation products (e.g., acrylic acid) with reverse-phase columns and MRM transitions .

Q. Advanced: How do researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from OECD-compliant studies, excluding non-GLP sources. Adjust for variables like exposure duration and organism model .

- Dose-Response Modeling : Use PROAST or BMDS to reanalyze raw data, identifying thresholds for NOAEL/LOAEL .

- In Silico Cross-Check : Validate findings via ToxCast or CompTox Dashboard to identify mechanistic inconsistencies .

Properties

IUPAC Name |

prop-2-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBDJTKBKITRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166240 | |

| Record name | Allyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15727-77-2 | |

| Record name | Allyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15727-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM4S9K38D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.